Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate
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Overview
Description
Ethyl 2-[4-(tert-Butoxycarbonylamino)cyclohexyl]acetate is an organic compound with the molecular formula C15H27NO4. It is a derivative of cyclohexane and contains an ethyl acetate group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[4-(tert-Butoxycarbonylamino)cyclohexyl]acetate can be synthesized through a multi-step process. One common method involves the reaction of 4-aminocyclohexanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) to protect the amino group, forming 4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield Ethyl 2-[4-(tert-Butoxycarbonylamino)cyclohexyl]acetate .
Industrial Production Methods
The industrial production of Ethyl 2-[4-(tert-Butoxycarbonylamino)cyclohexyl]acetate typically involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(tert-Butoxycarbonylamino)cyclohexyl]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.
Reduction: Commonly carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Boc deprotection is usually achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products Formed
Hydrolysis: 4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid.
Reduction: 2-[4-(tert-Butoxycarbonylamino)cyclohexyl]ethanol.
Substitution: 2-[4-Aminocyclohexyl]acetic acid.
Scientific Research Applications
Ethyl 2-[4-(tert-Butoxycarbonylamino)cyclohexyl]acetate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: In the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(tert-Butoxycarbonylamino)cyclohexyl]acetate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[4-(tert-Butoxycarbonylamino)cyclohexyl]acetate
- Ethyl 2-[4-(tert-Butoxycarbonylamino)cyclohexyl]propanoate
- Ethyl 2-[4-(tert-Butoxycarbonylamino)cyclohexyl]butanoate
Uniqueness
Ethyl 2-[4-(tert-Butoxycarbonylamino)cyclohexyl]acetate is unique due to its specific combination of an ethyl acetate group and a Boc-protected amino group. This structure provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations while maintaining the integrity of the amino group is particularly valuable in medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBUJPUBSPCDGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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